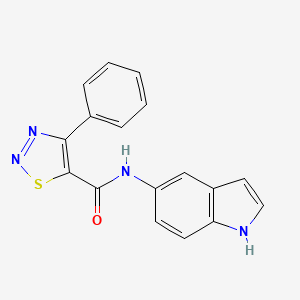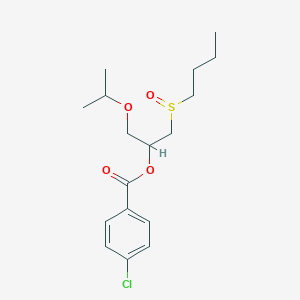![molecular formula C15H21NO2 B6038637 N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a white crystalline solid that is soluble in water and organic solvents. It is known for its ability to act as a solvent, a reagent, and a catalyst in various chemical reactions.
Mecanismo De Acción
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its ability to dissolve a wide range of organic compounds and its versatility as a reagent and solvent. However, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can also be toxic and hazardous if not handled properly. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide should be used with caution and proper protective equipment, such as gloves and goggles.
Direcciones Futuras
There are many future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is the development of new synthetic methods for N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide that are more efficient and environmentally friendly. Another area of interest is the exploration of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide's potential as a treatment for other autoimmune diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide and its effects on the immune system.
Métodos De Síntesis
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through a multi-step process starting from 2,4-dimethylbenzaldehyde and tetrahydrofuran. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The yield of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. As a solvent, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can dissolve a wide range of organic compounds, making it an ideal choice for many chemical reactions. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has also been used as a reagent in the synthesis of various pharmaceuticals, such as antihypertensive agents and antitumor agents.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZQNBMJCXCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)


![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)